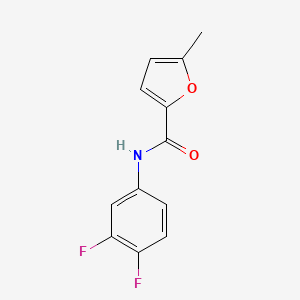
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide, also known as DFCF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFCF is a furan derivative that is structurally similar to other compounds that have shown promising results in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. These effects make it a potential candidate for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the compound's potential therapeutic applications in more detail, including its effects on specific types of cancer and neurodegenerative diseases. Additionally, researchers could investigate the potential side effects of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide and develop strategies to mitigate these effects.
Métodos De Síntesis
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzaldehyde with methyl acetoacetate to form 3,4-difluoro-β-ketoester. This compound is then reacted with ammonium acetate and acetic anhydride to form the final product, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-2-5-11(17-7)12(16)15-8-3-4-9(13)10(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSEMLKEDXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



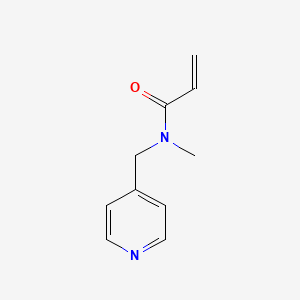
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
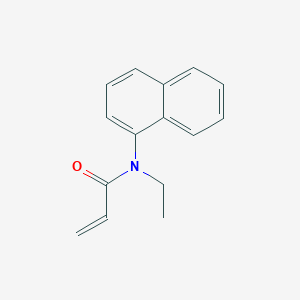
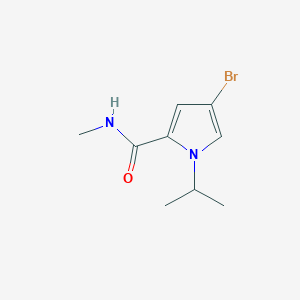
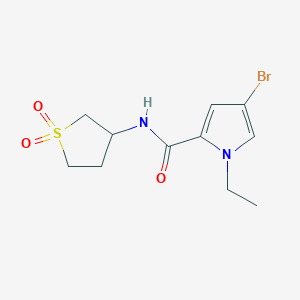

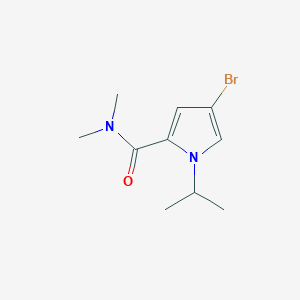

![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)